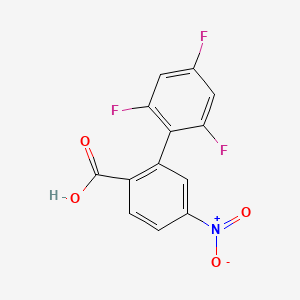![molecular formula C16H12O2S B6404417 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% CAS No. 1261947-17-4](/img/structure/B6404417.png)
4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid (4-BTMBA) is a thiophene-based compound that is widely used as a building block in organic synthesis. It is a versatile compound with a wide range of applications in the fields of medicinal chemistry, materials science, and organic synthesis. 4-BTMBA is a highly polar compound with a high solubility in a variety of solvents. It is an important intermediate in the synthesis of a variety of drugs and other compounds.
Applications De Recherche Scientifique
4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% is a versatile compound with a wide range of applications in the fields of medicinal chemistry, materials science, and organic synthesis. It is an important intermediate in the synthesis of a variety of drugs and other compounds. 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% has been used in the synthesis of a variety of biologically active compounds, such as antifungal agents, antibiotics, and anti-cancer agents. It has also been used in the synthesis of polymers, dyes, and fluorescent tags.
Mécanisme D'action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% is not well understood. However, it is believed to act as a chelating agent, binding to metal ions in the body and preventing them from being metabolized. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a variety of bacterial and fungal species. It has also been shown to reduce inflammation and oxidative stress in animal models. In addition, it has been shown to have anti-tumor activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% is a highly polar compound with a high solubility in a variety of solvents, making it easy to work with in the laboratory. It is also relatively inexpensive and easily accessible, making it a popular choice for laboratory experiments. However, it is important to note that 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% is a highly reactive compound and can react with other compounds in the laboratory, so it is important to take proper safety precautions when working with it.
Orientations Futures
There are a number of potential future directions for 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% research. For example, further studies could be conducted to explore its mechanism of action and its potential therapeutic applications. Additionally, further studies could be conducted to explore its potential applications in materials science and organic synthesis. Other potential future directions include exploring its potential as an antioxidant and its potential to reduce inflammation. Finally, further studies could be conducted to explore its potential for use as a diagnostic tool.
Méthodes De Synthèse
4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% can be synthesized from 2-benzylthiophene-3-carboxylic acid by a two-step process. The first step involves the reaction of 2-benzylthiophene-3-carboxylic acid with thionyl chloride in the presence of anhydrous pyridine to give 4-chloro-3-methylbenzoic acid. The second step involves the reaction of 4-chloro-3-methylbenzoic acid with sodium sulfide in the presence of tetrahydrofuran to give 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% as the product.
Propriétés
IUPAC Name |
4-(1-benzothiophen-2-yl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S/c1-10-8-12(16(17)18)6-7-13(10)15-9-11-4-2-3-5-14(11)19-15/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADIWHBUWLCRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[Benzo(b)thiophen-2-yl]-6-methylbenzoic acid, 95%](/img/structure/B6404404.png)
